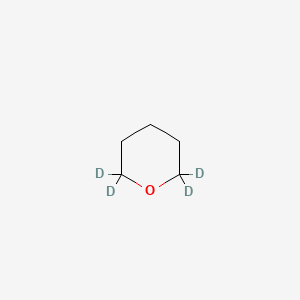

Tetrahydropyran-2,2,6,6-D4

Description

Significance of Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. studysmarter.co.uk Isotopes are variants of a particular element that share the same number of protons but differ in the number of neutrons. This difference in neutron count results in a change in atomic mass but does not significantly alter the chemical properties of the molecule. wikipedia.org The most commonly used stable isotopes in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org

The primary utility of isotopic labeling lies in its ability to act as a tracer. creative-proteomics.com By introducing a "labeled" molecule into a system, researchers can track its journey and transformations through complex chemical reactions or biological pathways. studysmarter.co.ukwikipedia.org This is achieved using analytical techniques that can differentiate between isotopes, such as mass spectrometry (MS), which detects differences in mass, and nuclear magnetic resonance (NMR) spectroscopy, which is sensitive to the nuclear properties of isotopes. wikipedia.org

In pharmaceutical research, isotopic labeling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com For instance, deuterium labeling can enhance the metabolic stability of a drug by strengthening the chemical bonds susceptible to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. rsc.org This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. rsc.org Furthermore, isotopically labeled compounds serve as indispensable internal standards for quantitative analysis in various studies. rsc.org

Overview of Tetrahydropyran (B127337) as a Core Heterocycle in Organic Chemistry

Tetrahydropyran (THP), also known by its IUPAC name oxane, is a saturated six-membered heterocyclic compound containing five carbon atoms and one oxygen atom. wikipedia.org This structural motif is not merely a synthetic curiosity but is a ubiquitous component of numerous naturally occurring and biologically active molecules. researchgate.netresearchgate.net

The tetrahydropyran ring system forms the core of pyranose sugars, such as glucose, which are fundamental to life. wikipedia.orgthermofisher.com Beyond carbohydrates, the THP scaffold is present in a wide array of natural products, including complex polyketides, macrolides, and marine toxins like palytoxin (B80417) and maitotoxin. researchgate.netresearchgate.net Many of these compounds exhibit significant biological activities, ranging from antibacterial and antifungal to anti-cancer and anti-inflammatory properties. researchgate.netacs.org

In synthetic organic chemistry, the tetrahydropyran ring is not only a target for total synthesis but also a tool. The 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols. wikipedia.org It is introduced by reacting an alcohol with 3,4-dihydropyran and can be readily removed under acidic conditions, making it a valuable strategy in multistep syntheses. wikipedia.org The prevalence and importance of the tetrahydropyran core drive the continuous development of new synthetic methodologies for its construction with high stereochemical control. researchgate.net

Rationale for Deuteration at the 2,2,6,6 Positions of Tetrahydropyran

The specific placement of deuterium atoms at the 2,2,6,6-positions of the tetrahydropyran ring in Tetrahydropyran-2,2,6,6-D4 is a deliberate choice driven by chemical principles. These positions are the α-carbons, situated directly adjacent to the ring's oxygen atom.

The primary rationale for this deuteration pattern is to investigate and influence chemical reactions that involve the cleavage of C-H bonds at these specific sites. The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. musechem.com This increased bond strength leads to a higher activation energy required for bond cleavage, resulting in a slower reaction rate. This phenomenon is the kinetic isotope effect (KIE).

By placing deuterium atoms at the 2,2,6,6-positions, researchers can probe reaction mechanisms. For example, in oxidation reactions or other processes where a hydrogen atom at the α-position is abstracted, the use of this compound would result in a significantly slower reaction rate if this step is rate-determining. This provides clear evidence for the involvement of these C-H bonds in the reaction mechanism.

Furthermore, in the context of drug metabolism, the α-positions of an ether like tetrahydropyran are often susceptible to enzymatic oxidation by cytochrome P450 enzymes. Deuterating these "soft spots" can block or slow down this metabolic pathway, thereby increasing the metabolic stability of a molecule containing this deuterated moiety. nih.gov This strategy can be employed to enhance the pharmacokinetic properties of a drug candidate.

Scope and Objectives of Research Utilizing this compound

Research utilizing this compound generally falls into several key areas, with specific objectives aimed at leveraging the unique properties of this isotopically labeled compound.

One primary objective is its use as an internal standard in quantitative analytical methods, such as mass spectrometry. Since this compound has a higher mass than its non-deuterated counterpart but exhibits nearly identical chemical and physical behavior, it can be added in a known quantity to a sample to accurately quantify the amount of unlabeled tetrahydropyran or a related analyte. rsc.org

Another major area of research involves mechanistic studies in organic synthesis. For example, in the development of new reactions to synthesize substituted tetrahydropyrans, this compound can be used as a starting material or an intermediate to trace the fate of the deuterium labels and elucidate complex reaction pathways, such as those involving palladium-catalyzed reactions. acs.org

In the field of medicinal chemistry and drug discovery, the deuterated tetrahydropyran moiety can be incorporated into larger drug molecules. The objective here is to improve the metabolic profile of the drug. nih.gov By strategically placing the deuterated THP ring at a metabolically vulnerable site, researchers aim to increase the drug's half-life, enhance its bioavailability, and reduce the formation of potentially toxic metabolites. nih.gov

Finally, this compound can be used in spectroscopic studies, particularly NMR, to probe molecular dynamics and interactions in solution. The presence of deuterium can simplify complex proton NMR spectra and provide unique insights into the conformation and environment of the tetrahydropyran ring.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O |

|---|---|

Molecular Weight |

90.16 g/mol |

IUPAC Name |

2,2,6,6-tetradeuteriooxane |

InChI |

InChI=1S/C5H10O/c1-2-4-6-5-3-1/h1-5H2/i4D2,5D2 |

InChI Key |

DHXVGJBLRPWPCS-CQOLUAMGSA-N |

Isomeric SMILES |

[2H]C1(CCCC(O1)([2H])[2H])[2H] |

Canonical SMILES |

C1CCOCC1 |

Origin of Product |

United States |

Advanced Spectroscopic Applications of Tetrahydropyran 2,2,6,6 D4 in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. sigmaaldrich.com However, spectra can become crowded and difficult to interpret, especially for complex molecules. The use of deuterated compounds, whether as solvents or as internal standards, is a cornerstone of modern NMR analysis. tcichemicals.comirisotope.com

Deuterated solvents are widely used for several key reasons. Firstly, they prevent the large signal from a proton-containing solvent from overwhelming the signals of the analyte. simsonpharma.com Since deuterium (B1214612) resonates at a different frequency from protons, the solvent signal does not interfere with the ¹H spectrum. studymind.co.uksavemyexams.com Secondly, the deuterium signal is used by modern spectrometers to "lock" the magnetic field, ensuring its stability and the accuracy of the measurement. tcichemicals.comsimsonpharma.com

Tetrahydropyran-2,2,6,6-D4 is specifically deuterated at the C2 and C6 positions, adjacent to the oxygen atom. This selective labeling makes it a valuable tool beyond its use as a simple solvent, enabling more advanced spectroscopic applications.

Leveraging Deuterium for Simplified Proton NMR Spectra

The primary advantage of using a deuterated compound like this compound in ¹H NMR is the simplification of the resulting spectrum. emerypharma.com Protons in a molecule can couple with neighboring protons, leading to the splitting of NMR signals into complex multiplets. This can make spectra difficult to decipher.

By replacing the four protons at the C2 and C6 positions with deuterium atoms, this compound eliminates the signals and the corresponding proton-proton couplings from these positions in the ¹H NMR spectrum. This results in a much cleaner and more easily interpretable spectrum of any molecule dissolved within it or when used as a reference.

For the non-deuterated portion of the this compound molecule itself, the ¹H NMR spectrum is simplified. The typical ¹H NMR spectrum of standard tetrahydropyran (B127337) shows complex multiplets for all its protons. In contrast, the spectrum of this compound would show simplified signals for the remaining protons at the C3, C4, and C5 positions, as the coupling to the protons at C2 and C6 is removed.

Table 1: Comparison of Expected ¹H NMR Signals for Tetrahydropyran vs. This compound

| Position | Tetrahydropyran (THP) | This compound |

| H2, H6 | Multiplet | No Signal |

| H3, H5 | Multiplet | Simplified Multiplet |

| H4 | Multiplet | Simplified Multiplet |

This table illustrates the expected simplification of the proton NMR spectrum due to selective deuteration.

Investigation of Solution-State Conformations via Deuterium Isotope Effects

The substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a deuterium isotope effect. bibliotekanauki.pl These isotope effects, though subtle, can provide valuable information about the conformation and hydrogen bonding within a molecule. nih.govethz.ch

In the context of this compound, the deuterium atoms at the C2 and C6 positions can influence the chemical shifts of the remaining protons and carbons in the ring. The magnitude of this effect can be dependent on the chair conformation of the THP ring and the orientation of the C-D bonds relative to the other atoms. While direct studies on this compound are not widely published, the principles have been demonstrated in other systems, such as proteins and other organic molecules. nih.govruc.dk For instance, isotope shifts have been correlated with torsional angles and interatomic distances in complex biomolecules. nih.gov

Multidimensional NMR Studies for Structural Elucidation (Beyond Basic Identification)

Multidimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are indispensable for determining the complete three-dimensional structure and connectivity of complex molecules. researchgate.net Deuteration plays a significant role in enhancing the quality of these experiments, especially for larger molecules. utoronto.ca

While this compound itself is a small molecule, its use as a component in a larger molecular assembly or as a non-interfering solvent can be beneficial. Strategic deuteration can simplify complex multidimensional spectra by reducing the number of cross-peaks and improving resolution. nih.govoup.com For example, in NOESY experiments that measure through-space interactions, removing certain protons eliminates their corresponding NOE signals, helping to resolve ambiguity. Furthermore, deuteration can reduce relaxation rates for remaining protons, leading to sharper lines and improved sensitivity in the spectra of larger molecules. utoronto.ca

Mass Spectrometry (MS) for Isotopic Tracking and Quantification

The deuterated analog of tetrahydropyran, this compound, serves as a valuable tool in mass spectrometry for a variety of applications, primarily leveraging the mass difference between deuterium and hydrogen. This isotopic substitution allows for its use as an internal standard in quantitative analyses and as a tracer in metabolic or environmental fate studies. The four deuterium atoms increase the molecular weight of the compound, creating a distinct mass shift that enables its clear differentiation from its non-deuterated counterpart in a mass spectrometer.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is frequently employed as an internal standard for the quantification of tetrahydropyran and related compounds in complex matrices. Due to its similar chemical and physical properties to the unlabeled analyte, it co-elutes from the gas chromatography column, but is readily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution minimizes variations in sample preparation and injection, leading to more accurate and precise quantification.

For instance, when analyzing for the presence of tetrahydropyran, the mass spectrometer can be set to monitor the characteristic ions of both the analyte and the deuterated standard. The ratio of the peak areas of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample.

Table 1: GC-MS Data for Tetrahydropyran and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Characteristic m/z Ions |

| Tetrahydropyran | C₅H₁₀O | 86.13 | 86, 57, 43 |

| This compound | C₅H₆D₄O | 90.16 | 90, 60, 45 |

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS) for Tracer Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with the use of this compound facilitates tracer studies to investigate reaction mechanisms, metabolic pathways, and environmental degradation processes. By introducing the deuterated compound into a system, researchers can track its transformation over time. The distinct mass of the deuterated compound and its potential metabolites allows for their selective detection and quantification by the mass spectrometer.

This approach is particularly useful in situations where the analyte is not amenable to GC analysis due to high polarity or low volatility. The separation power of LC combined with the sensitivity and selectivity of MS provides a robust platform for tracing the fate of the labeled molecule in complex biological or environmental samples.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is crucial for verifying the isotopic purity of this compound. HRMS instruments can measure the mass of a molecule with very high accuracy, allowing for the differentiation between the intended deuterated compound and any potential impurities, including partially deuterated or non-deuterated species. This is essential to ensure the reliability of quantitative studies and the accuracy of tracer experiments. By determining the exact mass, the elemental composition can be confirmed, and the degree of deuterium incorporation can be precisely assessed.

Vibrational Spectroscopy (IR and Raman) for Isotopic Signature Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a powerful non-destructive method for analyzing the structural features of molecules. The substitution of hydrogen with deuterium in this compound leads to predictable and measurable changes in its vibrational spectra, offering a unique isotopic signature.

Analysis of Deuterium-Induced Band Shifts and Intensities

The primary effect of isotopic substitution on the vibrational spectrum is the shifting of vibrational bands to lower frequencies (redshift). This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The heavier deuterium atom results in a lower vibrational frequency for C-D bonds compared to C-H bonds.

In the IR and Raman spectra of this compound, the C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region, are replaced by C-D stretching vibrations at lower wavenumbers, generally in the 2000-2200 cm⁻¹ range. Similarly, bending and other vibrational modes involving the substituted hydrogen atoms will also exhibit shifts to lower frequencies. The intensity of these bands can also be affected by deuteration.

Table 2: Comparison of Theoretical Vibrational Frequencies (cm⁻¹) for Key Stretching Modes

| Vibrational Mode | Tetrahydropyran (C-H) | This compound (C-D) |

| Symmetric CH₂/CD₂ Stretch | ~2850 | ~2100 |

| Asymmetric CH₂/CD₂ Stretch | ~2920 | ~2200 |

Correlation with Computational Vibrational Frequencies

Computational chemistry plays a vital role in interpreting the vibrational spectra of deuterated compounds. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities of both Tetrahydropyran and this compound. These theoretical predictions can be correlated with the experimentally obtained IR and Raman spectra to provide a detailed assignment of the observed vibrational bands.

By comparing the calculated and experimental spectra, researchers can gain a deeper understanding of the molecular structure and dynamics. Discrepancies between the theoretical and experimental values can also provide insights into intermolecular interactions and environmental effects on the molecule. This correlative approach enhances the confidence in the analysis of the isotopic signature and the structural characterization of the deuterated compound.

Other Advanced Spectroscopic Techniques

Photoelectron Spectroscopy for Ionization Energy Studies of Deuterated Analogues

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the ionization energies of molecules by measuring the kinetic energy of electrons ejected upon photoionization. aps.orglibretexts.org The fundamental principle of PES is based on the photoelectric effect. A sample is irradiated with monochromatic radiation of a known high energy, typically in the vacuum ultraviolet (VUV) range, which causes the ejection of an electron. The kinetic energy of the emitted photoelectron is then measured. Based on the principle of energy conservation, the ionization energy (IE) of the molecule can be determined by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. aps.orgmdpi.com

Interactive Table of Ionization Energies for Tetrahydropyran

| Ionization Energy (eV) | Method | Reference | Comment |

|---|---|---|---|

| 9.16 | PE | Behan, Dean, et al., 1976 | |

| 9.24 ± 0.05 | EI | Holmes and Lossing, 1991 | |

| 9.25 ± 0.01 | S | Hernandez, 1963 | |

| 9.26 ± 0.03 | PI | Watanabe, Nakayama, et al., 1962 | |

| 9.57 | PE | Kimura, Katsumata, et al., 1981 | Vertical value |

Data sourced from NIST WebBook. rsc.orgunizar.es

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like tetrahydropyran to form this compound is expected to have a subtle but measurable effect on its ionization energy. This phenomenon is known as a deuterium isotope effect. The primary origin of this effect lies in the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. mdpi.com Due to its greater mass, deuterium has a lower vibrational frequency in a C-D bond compared to hydrogen in a C-H bond. This results in a lower ZPVE for the deuterated molecule.

Generally, the ionization of a molecule involves the removal of an electron, which can lead to a change in the geometry and vibrational frequencies of the resulting cation. The difference in ZPVE between the neutral molecule and its corresponding cation is expected to be different for the deuterated and non-deuterated species. This difference can lead to a shift in the observed ionization energy.

Furthermore, deuterium can exert a small inductive effect, differing slightly from that of protium, which can also contribute to changes in ionization energy. annualreviews.org For instance, studies on deuterated pyridine (B92270) derivatives have shown that deuterium can have a base-weakening effect, which is attributed to the lower inductomeric polarizability of the C-D bond compared to the C-H bond. rsc.org

In the absence of specific experimental data for this compound, a detailed quantitative analysis of the deuterium isotope effect on its ionization energy remains speculative. However, based on general principles, it is anticipated that the ionization energy of this compound would be slightly different from that of its non-deuterated analogue. High-resolution photoelectron spectroscopy would be the ideal technique to experimentally determine this difference and provide valuable insights into the electronic structure and vibrational dynamics of this deuterated cyclic ether.

Role of Tetrahydropyran 2,2,6,6 D4 in Mechanistic and Tracer Studies

Elucidation of Organic Reaction Mechanisms Using Deuterium (B1214612) Labeling

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy, and the resulting change in vibrational frequencies, allows chemists to probe the transition states of reactions, providing definitive evidence for proposed mechanistic pathways.

Carbon-hydrogen (C-H) bond activation is a fundamental transformation in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. Deuterium labeling is a primary tool for investigating the mechanisms of these reactions. In the context of synthesizing molecules containing a tetrahydropyran (B127337) ring, mechanistic studies often employ deuterium to verify the proposed catalytic cycle.

For instance, in transition metal-catalyzed reactions, it is often crucial to determine which C-H bond is cleaved and whether this step is reversible. Research into the ruthenium-catalyzed, mono-site selective functionalization of carboranes has utilized deuterium labeling with D₂O to track protonolysis and enolization steps within the catalytic cycle. rsc.org In these studies, a substrate containing a tetrahydropyran motif was shown to be compatible with the reaction conditions. rsc.org A complementary experiment using Tetrahydropyran-2,2,6,6-D4 as the starting material would allow researchers to probe the integrity of the C-D bonds adjacent to the oxygen atom. If the deuterium labels remain untouched throughout the reaction, it provides strong evidence that the C-H bonds at the C2 and C6 positions of the pyran ring are not involved in any transient C-H activation or side reactions under the given catalytic conditions.

Similarly, mechanistic analysis of the nickel-catalyzed reductive coupling of epoxides and alkynes to form tetrahydropyran derivatives has relied on deuterium-labeling to establish that the oxidative addition of an epoxide C-O bond proceeds with a specific stereochemistry (inversion of configuration). mit.edu

| Experiment | Substrate | Catalyst System | Observation | Mechanistic Implication |

| 1 | Tetrahydropyran | Ru(II)/HFIP | C-H Functionalization at other site | C-H bonds on THP ring are stable. |

| 2 (Hypothetical) | This compound | Ru(II)/HFIP | No loss of deuterium from product | Confirms C(2)-H and C(6)-H bonds are not cleaved during the catalytic cycle. |

| 3 (Hypothetical) | This compound | Aggressive Catalyst Z | Partial loss of deuterium | Indicates reversible C-H activation or degradation pathway involving the C2/C6 positions. |

Many organic reactions involve the intramolecular rearrangement of atoms. Following the path of specific hydrogen atoms through these complex migrations is often impossible without isotopic labeling. This compound is an ideal tool for studying rearrangements where a hydride (H⁻) or hydrogen atom is transferred from the C2 or C6 position.

A classic example of a reaction where such labeling is informative is the Tishchenko reaction and its variants, which involve a key hydride transfer step. scispace.com In the Evans-Tishchenko reaction, a samarium-catalyzed process converts a β-hydroxy ketone into a 1,3-anti-diol monoester via a proposed 6,6-chair-like transition state involving an intramolecular hydride transfer. scispace.com Deuterium labeling studies have been instrumental in confirming this mechanism. scispace.com While the original studies used simpler deuterated aldehydes, the principle is directly applicable. If a reaction involved the formation of a tetrahydropyran ring via a proposed intramolecular hydride transfer to or from the C2 position, starting with a precursor specifically deuterated at that site (as in this compound) would provide unambiguous proof. The final position of the deuterium atom in the product molecule would confirm or refute the proposed rearrangement pathway.

| Reactant | Proposed Step | Product | Deuterium Position | Conclusion |

| Substrate-CHO-d¹ | Intermolecular Hydride Transfer | R-CH(D)OH | On newly formed alcohol carbon | Hydride was transferred from the aldehyde. scispace.com |

| THP-2-d¹ Precursor (Hypothetical) | Intramolecular 1,5-Hydride Shift | Rearranged Product | Deuterium moved to C5 position | Confirms 1,5-hydride shift mechanism. |

| THP-2,2,6,6-D4 | Sigmatropic Rearrangement | Ring-Opened Product | Deuterium on specific carbons | Elucidates the precise bond-breaking and bond-forming sequence. |

The kinetic isotope effect (KIE) is a quantitative measure of the change in reaction rate upon isotopic substitution. It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). A primary KIE (typically kH/kD > 2) is observed when the C-H bond being broken is directly involved in the rate-determining step of the reaction. The use of this compound allows for the precise measurement of the KIE for reactions involving the C-H bonds at the C2 and C6 positions.

This technique is especially valuable in studying metabolic reactions. The metabolism of many drugs is carried out by enzymes, such as those in the cytochrome P450 family, which often work by hydroxylating C-H bonds. Replacing a hydrogen atom with deuterium at a metabolically active site can significantly slow down the rate of this enzymatic oxidation. google.com This effect is the basis for the "deuterated drug" strategy in pharmaceutical development, where deuteration is used to improve a drug's metabolic profile and pharmacokinetic properties. google.com A patent for deuterated venetoclax, an anticancer drug containing a tetrahydropyran ring, describes the synthesis of deuterated tetrahydropyran intermediates specifically to modulate metabolism. google.com Observing a significant KIE in the metabolism of a tetrahydropyran-containing drug deuterated at the C2 and C6 positions would provide strong evidence that these positions are primary sites of metabolic attack.

| Reaction Type | Substrate Pair | Measured kH/kD | Interpretation |

| Radical Halogenation | THP / THP-d4 | 4.5 | C-H bond cleavage at C2/C6 is the rate-determining step. |

| Metabolic Oxidation | Drug-THP / Drug-THP-d4 | 6.2 | Oxidation at the C2/C6 position is a major metabolic pathway and is rate-limiting. google.com |

| Acid-Catalyzed Hydrolysis | THP / THP-d4 | 1.1 | C-H bond cleavage is not involved in the rate-determining step (secondary KIE). |

Application as an Isotopic Tracer in Biosynthetic Pathways

Beyond mechanistic studies in a flask, isotopically labeled compounds are essential for tracing the flow of atoms through complex biochemical networks in living systems. This compound, or more commonly, a complex bioactive molecule containing this deuterated moiety, can be used as a tracer to follow metabolic transformations without the need for radioactive labels.

The tetrahydropyran ring is a structural feature in numerous natural products and pharmaceuticals. Understanding how these molecules are processed, modified, and cleared by the body is a critical part of drug discovery and development. When a drug containing a this compound core is administered to an in vitro cell culture or an in vivo animal model, its metabolic fate can be tracked using mass spectrometry.

Metabolites are identified by searching for molecules that have a specific mass shift corresponding to the incorporated deuterium. For example, if the parent drug has mass M, a metabolite resulting from the addition of an oxygen atom (hydroxylation) would have a mass of M+16. If the deuterated parent drug has a mass of M+4, its hydroxylated metabolite would have a mass of M+4+16. This allows for the clear distinction between the drug's metabolites and the thousands of other endogenous molecules in a biological sample. This strategy has been proposed for drugs like venetoclax, where deuterating the tetrahydropyran ring is intended to slow its metabolism and improve its pharmacokinetic profile. google.com

| Compound Administered | Sample Analyzed | Mass Spec Signal Detected (m/z) | Inferred Transformation |

| Drug-THP (Mass = 500 Da) | Plasma | 516 | Hydroxylation (+16) |

| Drug-THP-d4 (Mass = 504 Da) | Plasma | 520 | Hydroxylation (+16) |

| Drug-THP-d4 (Mass = 504 Da) | Urine | 490 | Glucuronidation of a demethylated metabolite (-14+176) |

| Drug-THP-d4 (Mass = 504 Da) | Liver Microsomes | 502 | Oxidative ring opening (-2H) |

Enzymes are highly specific catalysts. The use of deuterated substrates like this compound can provide profound insights into the active site of an enzyme and the mechanism of catalysis. As discussed in the context of KIE (Section 4.1.3), if an enzyme's function involves abstracting a hydrogen from the C2 or C6 position of the tetrahydropyran ring, the reaction will be significantly slower with the deuterated substrate.

This slowdown can be used to study enzyme kinetics in detail. By comparing the Michaelis-Menten parameters (k_cat and K_M) for the normal and deuterated substrates, researchers can dissect the catalytic step from the substrate binding step. A large effect on k_cat with little to no effect on K_M indicates that C-H bond cleavage is the rate-limiting catalytic event after the substrate has already bound to the enzyme. This information is crucial for understanding how the enzyme achieves its catalytic power and for designing inhibitors that target specific steps in the reaction pathway. Furthermore, comparing the enzymatic processing of different deuterated isotopomers can reveal the steric and electronic preferences of the enzyme's active site, thus mapping its substrate specificity.

| Substrate | Enzyme | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) | Conclusion |

| Drug-THP | CYP3A4 | 10.0 | 5.0 | 2.0 x 10⁶ | Baseline activity |

| Drug-THP-d4 | CYP3A4 | 1.8 | 5.2 | 0.35 x 10⁶ | Significant KIE on k_cat indicates C-H cleavage is rate-limiting for catalysis. |

| Drug-THP | UGT1A1 | 2.5 | 15.0 | 1.7 x 10⁵ | Baseline activity |

| Drug-THP-d4 | UGT1A1 | 2.4 | 14.8 | 1.6 x 10⁵ | No KIE suggests C2/C6 positions are not involved in glucuronidation reaction. |

Deuterium as a Probe for Conformational Dynamics and Chair-Boat Interconversions

The study of conformational dynamics in cyclic systems like tetrahydropyran is crucial for understanding their reactivity and interactions. The tetrahydropyran ring is not static; it exists in a dynamic equilibrium between several conformations, the most stable of which is the chair form. ic.ac.uk Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms. The interconversion between these states, particularly the chair-to-boat flip, is a rapid process that can be investigated using advanced spectroscopic techniques. This compound is a valuable tool in these investigations, as the deuterium atoms serve as a spectroscopic probe without significantly altering the electronic properties of the molecule.

The introduction of deuterium at the C-2 and C-6 positions, which are adjacent to the ring oxygen, provides a powerful handle for Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium (²H) NMR is a specialized technique used to study the dynamics of selectively deuterated molecules. cornell.educdnsciencepub.com The principle lies in monitoring the changes in the ²H NMR signal as a function of temperature. At low temperatures, where the interconversion between conformations is slow on the NMR timescale, distinct signals for the axial and equatorial deuterons in the different conformations can potentially be observed. As the temperature increases, the rate of interconversion also increases. This leads to a characteristic broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. By analyzing this temperature-dependent behavior, researchers can extract key kinetic and thermodynamic parameters, such as the energy barrier (activation energy) for the chair-boat interconversion. springerprofessional.deacs.org

Theoretical calculations using Density Functional Theory (DFT) and ab initio methods have quantified the energy differences between the primary conformers of tetrahydropyran. scispace.comacs.org These studies are essential for building a comprehensive picture of the conformational energy landscape of the ring system.

Calculated Relative Energies of Tetrahydropyran Conformers

| Conformer | Calculated Energy Difference (kcal/mol) Relative to Chair Conformation | Methodology/Basis Set Example | Source |

|---|---|---|---|

| Chair | 0.00 | Reference | acs.org |

| 2,5-Twist | 5.84 - 6.10 | B3LYP / MP2 | acs.org |

| 1,4-Boat | 6.23 - 7.16 | B3LYP / MP2 | acs.org |

| Skew-Boat (2SO) | ~5.8 (24.3 kJ/mol) | b3p86/6-311+g** | scispace.com |

| Chair-to-Twist Transition State | ~11.0 | HF/6-31G(d) | acs.org |

Quantitative Analytical Applications Utilizing Tetrahydropyran 2,2,6,6 D4

Development of Analytical Methodologies for Complex Matrices

The analysis of chemical compounds within complex matrices such as environmental samples, biological fluids, and consumer products presents significant challenges due to the presence of interfering substances. Tetrahydropyran-2,2,6,6-D4 plays a pivotal role in developing reliable analytical methods to overcome these challenges.

In chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is widely employed as an internal standard. The principle of internal standardization involves adding a known amount of the deuterated standard to the sample before preparation and analysis. Since this compound is chemically almost identical to its non-deuterated counterpart and other structurally similar analytes like 1,4-dioxane (B91453), it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. itrcweb.orgitrcweb.orgddmsinc.com By comparing the signal of the analyte to the known concentration of the internal standard, accurate quantification can be achieved, compensating for variations in sample preparation, injection volume, and instrument response.

The use of a deuterated internal standard like 1,4-dioxane-d8 (B96032), an analog of tetrahydropyran (B127337), has been shown to improve the accuracy and precision of analytical methods by correcting for recovery losses during sample extraction. itrcweb.orgitrcweb.orgitrcweb.org For instance, in the analysis of 1,4-dioxane in water samples, methods incorporating isotope dilution with 1,4-dioxane-d8 provide "recovery-corrected" results, which are more representative of the actual concentration in the sample. itrcweb.orgddmsinc.com This approach is particularly beneficial for analytes that exhibit poor extraction efficiency or are prone to losses during sample preparation. itrcweb.orgitrcweb.org

Table 1: Illustrative Recovery Data for a Target Analyte Using this compound as an Internal Standard in a Complex Matrix (GC-MS Analysis)

| Sample ID | Spiked Analyte Concentration (ng/mL) | Measured Analyte Concentration (ng/mL) | Recovery (%) |

| Matrix Spike 1 | 50 | 48.5 | 97 |

| Matrix Spike 2 | 50 | 49.2 | 98.4 |

| Matrix Spike 3 | 50 | 47.8 | 95.6 |

| Average Recovery | 97.0 | ||

| Relative Standard Deviation (RSD) | 1.4% |

This table presents hypothetical data to illustrate the typical performance of a deuterated internal standard.

While less common than its use as an internal standard in chromatography, this compound can potentially be utilized as an external standard in Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. In this method, a calibration curve is generated by analyzing a series of solutions with known concentrations of the standard. The signal intensity of the analyte in an unknown sample is then compared to this calibration curve to determine its concentration. For this to be effective, the external standard should have a simple, well-resolved NMR spectrum that does not overlap with the analyte signals. The deuteration at the 2 and 6 positions of the tetrahydropyran ring simplifies the proton NMR spectrum, making it a potentially suitable candidate for this application, particularly in the analysis of other cyclic ethers.

Assessment of Analytical Bias and Reproducibility in Deuterated Standards

The use of deuterated standards like this compound is crucial for assessing and mitigating analytical bias. By mimicking the behavior of the target analyte, it helps to identify and correct for systematic errors that can occur during sample analysis. epa.gov For example, in methods for analyzing groundwater contaminants, using an internal standard that is not structurally similar to the analyte can lead to low-biased results due to differences in extraction efficiency and ionization response. epa.gov The use of a deuterated analog like 1,4-dioxane-d8 has been shown to result in better accuracy and less bias. epa.gov

Table 2: Inter-Assay Precision and Accuracy Assessment Using this compound as an Internal Standard

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5 runs) | Accuracy (%) | Precision (%RSD) |

| Low QC | 10 | 9.8 | 98.0 | 4.5 |

| Medium QC | 100 | 101.2 | 101.2 | 3.2 |

| High QC | 500 | 495.5 | 99.1 | 2.8 |

This table presents hypothetical data to demonstrate the role of a deuterated internal standard in ensuring the reproducibility of a quantitative assay.

Calibration Curve Generation and Validation for Quantitative Assays

The generation of a reliable calibration curve is fundamental to any quantitative analytical method. When using this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. This ratiometric approach corrects for variations in instrument performance and sample preparation, leading to a more robust and linear calibration.

Method validation for quantitative assays involves demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and limits of detection and quantitation. The use of a deuterated internal standard is often a critical component of a validated method, particularly for regulatory submissions. For instance, EPA Method 1624 utilizes isotopically labeled 1,4-dioxane-d8 to correct for the variability of the analytical technique in determining 1,4-dioxane in water and industrial discharges. cdc.gov

Table 3: Example of a Calibration Curve for a Target Analyte Using this compound as an Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,500,123 | 0.0102 |

| 5 | 76,170 | 1,510,543 | 0.0504 |

| 10 | 153,890 | 1,498,765 | 0.1027 |

| 50 | 759,850 | 1,505,678 | 0.5047 |

| 100 | 1,525,670 | 1,515,432 | 1.0068 |

| 500 | 7,630,100 | 1,508,990 | 5.0564 |

Linear Regression: y = 0.0101x + 0.0001 Correlation Coefficient (r²): 0.9998

This table provides hypothetical data to illustrate the generation of a linear calibration curve using a deuterated internal standard.

Computational and Theoretical Investigations of Tetrahydropyran 2,2,6,6 D4 Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-muenchen.deetprogram.org It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. uni-muenchen.descirp.org In DFT, the energy of the system is calculated as a functional of the electron density, using various approximations for the exchange and correlation energy terms. uni-muenchen.de For d4-THP, DFT calculations are crucial for elucidating the structural and electronic consequences of isotopic substitution at the C2 and C6 positions.

DFT calculations are highly effective for predicting the equilibrium geometry of molecules, including bond lengths, bond angles, and dihedral angles. For tetrahydropyran (B127337) and its deuterated analogue, the most stable conformation is the chair form. researchgate.net Computational models can precisely determine the atomic coordinates of this conformation.

The substitution of hydrogen with deuterium (B1214612) at the 2 and 6 positions has a minimal, yet calculable, effect on the molecule's geometric parameters. The C-D bond length is slightly shorter than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. DFT methods can predict these subtle differences. Conformational analysis using DFT also confirms the energetic preference for the chair conformation over other forms like the boat or twist-boat, which represent transition states or higher-energy intermediates. researchgate.net

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-D | ~1.09 Å |

| Bond Length | C3-H | ~1.10 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Angle | D-C2-D | ~109.1° |

| Bond Angle | C-O-C | ~111.5° |

| Dihedral Angle | C6-O1-C2-C3 | ~60.5° |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for characterizing molecular structure. DFT calculations can accurately predict the vibrational frequencies corresponding to the normal modes of a molecule. A primary effect of isotopic substitution is the alteration of these vibrational frequencies. osti.gov

Due to the increased mass of deuterium compared to protium, the C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. This isotopic shift is a hallmark of deuteration and can be precisely calculated using DFT. These theoretical predictions are invaluable for assigning peaks in experimental spectra. For instance, the C-H stretching vibrations typically appear in the 2850–3000 cm⁻¹ range, whereas C-D stretches are expected around 2100–2200 cm⁻¹. Comparing the calculated spectra of d4-THP and its non-deuterated counterpart allows for unambiguous identification of the vibrational modes affected by deuteration.

| Vibrational Mode | Typical C-H Frequency Range | Predicted C-D Frequency Range for d4-THP | Isotopic Shift (Approx.) |

|---|---|---|---|

| Symmetric Stretch | 2850 - 2900 | 2100 - 2140 | ~750 |

| Asymmetric Stretch | 2920 - 2970 | 2200 - 2260 | ~720 |

| Bending (Scissoring) | 1450 - 1470 | 1050 - 1080 | ~400 |

The Born-Oppenheimer approximation assumes that the electronic potential energy surface is independent of isotopic mass. nih.gov However, deuteration does induce secondary electronic effects primarily through changes in zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond, making the C-D bond effectively stronger and shorter. ucsb.edu

Molecular Dynamics Simulations to Explore Dynamics

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. labxing.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, molecular vibrations, and intermolecular interactions.

For d4-THP, MD simulations can be used to study the dynamics of ring puckering, including the interconversion between different chair and boat conformations. researchgate.net A critical aspect of simulating deuterated compounds is the force field, which is a set of parameters describing the potential energy of the system. nih.gov Studies on related deuterated molecules like tetrahydrofuran (B95107) have shown that simply substituting the mass of hydrogen with deuterium in a standard force field is often insufficient to reproduce experimental observations. osti.govnih.gov It is frequently necessary to re-parameterize the force field to accurately capture the quantum mechanical effects of deuteration on intramolecular vibrations, which in turn influence intermolecular interactions. osti.govscispace.com Correctly parameterized MD simulations of d4-THP can provide valuable data on its dynamic structure and behavior in different environments.

Quantum Chemical Modeling of Reaction Pathways Involving Deuterated Tetrahydropyran

Quantum chemical methods, particularly DFT, are essential for modeling reaction pathways and understanding chemical reactivity. nih.gov For an ether like tetrahydropyran, important reactions include oxidation, which often proceeds via hydrogen abstraction from carbon atoms adjacent to the ether oxygen (the C2 and C6 positions). researchgate.netresearchgate.net

In this compound, these reactive sites are deuterated. Quantum chemical modeling can be used to calculate the activation energies for deuterium abstraction versus hydrogen abstraction. nih.gov Due to the higher bond dissociation energy of the C-D bond compared to the C-H bond, the activation barrier for reactions involving C-D bond cleavage is higher. This leads to a primary kinetic isotope effect, slowing down the reaction rate. By mapping the potential energy surface for reactions like the ring-opening of the tetrahydropyranyl radical, computational models can predict how deuteration will alter the branching ratios of competing reaction pathways. researchgate.netacs.org This predictive power is crucial for applications where metabolic stability is a concern. nih.gov

| Reaction | Bond Cleaved | Relative Calculated Ea (kcal/mol) | Predicted Kinetic Consequence |

|---|---|---|---|

| H-abstraction from THP | C2-H | X | Baseline reaction rate |

| D-abstraction from d4-THP | C2-D | X + 1.2 | Slower reaction rate (KIE > 1) |

| H-abstraction from d4-THP | C3-H | Y | Reaction site shifts away from deuterated position |

Cheminformatics and Data Mining for Deuterated Compound Research

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, while data mining involves extracting useful patterns from large datasets. ripublication.com These approaches are increasingly valuable in the study of deuterated compounds.

Databases containing vast amounts of chemical, structural, and biological data can be mined to understand trends associated with deuteration. For example, data mining of crystallographic databases might reveal systematic changes in intermolecular interactions (like hydrogen/deuterium bonds) upon isotopic substitution. iucr.org In the context of drug discovery, cheminformatics tools can be used to build predictive models for properties like metabolic stability based on the position of deuterium labeling. ripublication.comnih.gov For a specific molecule like this compound, these methods could be used to search for structurally similar deuterated compounds and predict its physical or biological properties based on known data. google.com Furthermore, advanced data-mining techniques are essential for processing complex data from modern analytical instruments like high-resolution mass spectrometry, helping to identify and characterize deuterated molecules and their metabolites in complex mixtures. nih.govresearchgate.net

Integration of Tetrahydropyran 2,2,6,6 D4 in Complex Chemical Synthesis and Natural Product Research

Utilization as a Building Block for Labeled Complex Molecules

Deuterium-labeled compounds are of significant importance as they can be used as internal standards for quantification, as tracers to understand metabolic pathways, or to enhance the metabolic stability of pharmacologically active molecules. nih.govnih.govx-chemrx.com Tetrahydropyran-2,2,6,6-D4 is an effective synthon for introducing a stable, isotopically labeled tetrahydropyran (B127337) (THP) moiety into a larger, more complex molecular framework. The tetrahydropyran ring is a common structural motif in many biologically active natural products. nih.govnih.gov By starting with a pre-labeled core like this compound, chemists can construct intricate molecules where the label is precisely located.

The synthesis of these complex molecules often involves multi-step sequences where the deuterated THP core is modified with various functional groups. The chemical properties of this compound are nearly identical to its non-deuterated counterpart, ensuring it can be used in established synthetic routes without significant alteration of reaction conditions. scispace.com For example, derivatives of deuterated tetrahydropyran can be prepared and then utilized in coupling reactions or as precursors for ring-opening reactions to generate labeled acyclic chains.

Table 1: Examples of Labeled Building Blocks in Complex Synthesis

| Labeled Building Block | Target Complex Molecule Type | Purpose of Labeling |

|---|---|---|

| 5,5-dideutero-4-dimethyl(phenyl)silyl-6-undecyl-tetrahydropyran-2-one nih.gov | (-)-Tetrahydrolipstatin, (+)-δ-Hexadecanolide nih.gov | Metabolic tracer, improved bioavailability studies nih.gov |

| Deuterated Pterocarpans researchgate.net | Isoflavonoid derivatives researchgate.net | Mechanistic studies, analytical standards researchgate.net |

| This compound | Polyether natural products, pyran-containing pharmaceuticals | Pharmacokinetic studies (ADME), mechanistic interrogation nih.gov |

This table provides examples of how deuterated building blocks, including the conceptual use of this compound, are applied in the synthesis of complex molecules.

Incorporation into Natural Product Synthesis for Mechanistic Interrogation

Understanding the intricate mechanisms of chemical reactions is fundamental to developing new synthetic methods. Isotope labeling is a classic technique for elucidating reaction pathways. scispace.com By incorporating this compound into the synthesis of a natural product, researchers can gain valuable information about how the tetrahydropyran ring is formed or how it behaves during subsequent transformations. x-chemrx.comresearchgate.net

Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to locate the deuterium (B1214612) atoms in the final product or in intermediates isolated along the synthetic route. scispace.com A change in the mass corresponding to the loss of deuterium or a change in the NMR signal pattern can indicate that a C-D bond has been broken, suggesting the involvement of the tetrahydropyran core in the reaction mechanism. Conversely, the retention of the original deuterium labeling pattern provides strong evidence that the core has remained passive. This method is particularly useful in studying complex cascade reactions or skeletal rearrangements where the atom connectivity is significantly altered. nih.gov

Determining the precise three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of complex natural products, as different stereoisomers can have vastly different biological activities. Deuterium can serve as a subtle but powerful probe for stereochemical analysis using NMR spectroscopy. nih.gov

While deuterium is largely "silent" in standard proton (¹H) NMR, its presence specifically removes a proton signal from the spectrum, simplifying complex, overlapping regions. Furthermore, the Nuclear Overhauser Effect (NOE), which measures the spatial proximity of nuclei, can be utilized. nih.gov An NOE enhancement is typically observed between nearby protons. By replacing a specific proton with a deuterium atom, the corresponding NOE signal will disappear. By observing which NOE contacts are absent in a molecule synthesized with this compound compared to its non-deuterated isotopologue, chemists can deduce the relative orientation of different parts of the molecule, thereby assigning the stereochemistry.

Table 2: Analytical Techniques for Mechanistic and Structural Interrogation

| Technique | Application | Information Gained |

|---|---|---|

| Mass Spectrometry (MS) | Tracking label retention/loss | Integrity of the THP core, evidence of fragmentation. |

| ¹H NMR Spectroscopy | Simplification of spectra | Confirmation of deuteration site by absence of proton signal. |

| ²H NMR Spectroscopy | Direct observation of label | Direct confirmation of deuterium location in the molecule. |

Research on Deuterated Analogues for Agrochemical or Material Science Applications

The benefits of deuterium substitution are not limited to pharmaceutical research. The "kinetic isotope effect" describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the C-D bond is stronger than the C-H bond, reactions that involve breaking this bond are slower. This principle can be exploited in the design of agrochemicals, such as pesticides and herbicides. By selectively deuterating positions on an agrochemical that are susceptible to metabolic degradation in the environment or in target organisms, its persistence and efficacy can be potentially enhanced. While specific research on this compound in agrochemicals is not widely published, the principle of using deuterated heterocyclic analogues is an active area of investigation. researchgate.netrsc.org

In material science, the incorporation of deuterium can subtly alter the physical properties of polymers and other materials. For example, replacing hydrogen with deuterium can affect vibrational frequencies, bond lengths, and intermolecular interactions like hydrogen bonding. These changes can influence the thermal stability, optical properties, and phase behavior of materials. Deuterated analogues of tetrahydropyran could be explored as monomers or additives in the synthesis of specialized polymers where precise control over these properties is required. For instance, deuterated solvents like deuterium-labeled chloroform (B151607) are already used in the synthesis and characterization of materials such as polyalphaolefins. mdpi.com

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Tetrahydropyran-2,2,6,6-D4 with high isotopic purity, and what methods are recommended to address them?

- Answer : Deuterium incorporation requires precise control of reaction conditions. Reduction of pyran precursors (e.g., dihydropyran derivatives) with deuterated reducing agents like LiAlD₄ or NaBD₄ under anhydrous conditions is critical. For example, highlights the use of LiAlH₄ for non-deuterated analogs, which can be adapted using deuterated reagents. Post-synthesis purification via column chromatography with deuterated solvents (e.g., D₂O-free CDCl₃) ensures isotopic integrity. Challenges include minimizing proton back-exchange during workup, requiring inert atmospheres and low-temperature handling .

Q. How do structural modifications at the 2- and 6-positions of tetrahydropyran derivatives influence their stability in catalytic applications?

- Answer : Methyl or deuterium substitution at these positions enhances steric protection of the oxygen atom, reducing ring-opening under acidic or oxidative conditions. notes that methoxy-substituted tetrahydropyrans exhibit superior stability compared to non-substituted analogs, suggesting deuterated variants (e.g., Tetrahydropyran-D4) may offer similar advantages. Stability testing under catalytic conditions (e.g., in polymerizations or organocatalysis) should include NMR monitoring of deuterium retention and ring integrity .

Q. What analytical techniques are most reliable for characterizing deuterium incorporation in this compound?

- Answer : Isotopic purity is best confirmed via ²H NMR and mass spectrometry (HRMS or LC-MS). ¹H NMR can identify residual proton signals, while IR spectroscopy detects C-D stretches (~2100 cm⁻¹). For quantitative analysis, isotopic ratio mass spectrometry (IRMS) is recommended. and emphasize the importance of using deuterated solvents (e.g., CDCl₃) to avoid signal interference .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of Tetrahydropyran-D4 in hydrodehalogenation reactions?

- Answer : Contradictions often arise from solvent polarity or catalyst choice. demonstrates that stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans requires polar aprotic solvents (e.g., DMF) to stabilize intermediates. For deuterated analogs, kinetic isotope effects (KIEs) may slow reaction rates, necessitating extended reaction times or elevated temperatures. Control experiments with non-deuterated analogs are critical for benchmarking .

Q. What mechanistic insights explain the stereochemical outcomes of deuterated tetrahydropyran derivatives in organocatalytic Michael additions?

- Answer : Deuterium’s mass and electron effects can alter transition-state geometries. reports that tetrahydropyran-based catalysts induce enantioselectivity via hydrogen-bonding interactions; deuterium substitution may enhance or disrupt these interactions depending on positioning. Computational studies (DFT) comparing H/D isotope effects on transition states are recommended to clarify stereochemical pathways .

Q. How do deuterium isotope effects impact the kinetic resolution of Tetrahydropyran-D4 in polymerization reactions?

- Answer : Deuterium increases bond strength (C-D vs. C-H), potentially slowing propagation rates in radical or ionic polymerizations. describes polymerization of 2,2,6,6-tetramethylpiperidyl methacrylate; for deuterated analogs, gel-permeation chromatography (GPC) and kinetic studies (e.g., Arrhenius plots) should quantify rate differences. Side reactions, such as chain transfer, may also decrease due to reduced H/D abstraction .

Methodological Considerations

Q. What protocols optimize the use of Tetrahydropyran-D4 as a deuterated solvent in sensitive reactions?

- Answer : Pre-drying over molecular sieves (3Å) and degassing via freeze-pump-thaw cycles minimize water/oxygen interference. and emphasize flammability and toxicity risks; reactions should be conducted in flame-resistant fume hoods with inert gas purging. Compatibility testing with reaction components (e.g., organometallics) is essential due to potential ring-opening .

Q. How can researchers mitigate isotopic scrambling during functionalization of Tetrahydropyran-D4?

- Answer : Avoid protic acids/bases that promote H/D exchange. notes that esterification of tetrahydropyran derivatives with anhydrous acetyl chloride in CDCl₃ minimizes scrambling. Quenching reactions with deuterated methanol (CD₃OD) instead of H₂O preserves isotopic purity. Post-reaction analysis via ²H NMR is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.